Z944

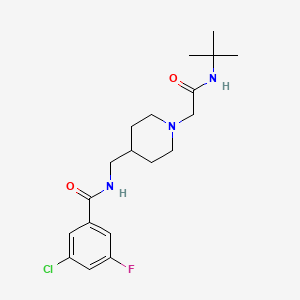

Description

a T-type calcium channel antagonist

Properties

IUPAC Name |

N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCLITFYIMJMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659275 | |

| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199236-64-0 | |

| Record name | Ulixacaltamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199236640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIXACALTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT2PJH89C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Z944: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z944 is a potent and selective, orally bioavailable T-type calcium channel antagonist that has demonstrated significant potential in preclinical and clinical studies for the treatment of a range of neurological and psychiatric disorders, including epilepsy and chronic pain. This technical guide provides an in-depth overview of the mechanism of action of this compound in neurons, focusing on its molecular interactions, cellular effects, and therapeutic implications. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel modulation and the development of novel therapeutics.

Core Mechanism: T-Type Calcium Channel Blockade

The primary mechanism of action of this compound is the blockade of low-voltage-activated (LVA) T-type calcium channels. These channels play a crucial role in regulating neuronal excitability, particularly in setting the resting membrane potential and in the generation of burst firing patterns. There are three subtypes of T-type calcium channels: CaV3.1, CaV3.2, and CaV3.3, all of which are expressed in the central and peripheral nervous systems. This compound is a pan-T-type channel blocker, exhibiting high affinity for all three isoforms.[1][2]

Quantitative Data: Potency and Selectivity

The potency of this compound has been quantified through in vitro electrophysiological studies, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar range.

| Channel Subtype | IC50 (nM) | Reference |

| hCaV3.1 | 50 - 160 | [1][2] |

| hCaV3.2 | 50 - 160 | [1][2] |

| hCaV3.3 | 50 - 160 | [1][2] |

This compound demonstrates significant selectivity for T-type calcium channels over other ion channels, including high-voltage-activated (HVA) calcium channels and sodium channels, minimizing off-target effects.[3]

Cellular and Network Effects

By blocking T-type calcium channels, this compound exerts several key effects on neuronal function at both the cellular and network levels.

Modulation of Neuronal Excitability and Burst Firing

T-type calcium channels are instrumental in generating low-threshold calcium spikes, which in turn can trigger bursts of action potentials. This burst firing is implicated in the pathophysiology of conditions like epilepsy and neuropathic pain. This compound effectively suppresses this burst firing in thalamic neurons, a key region involved in seizure generation and pain signal transmission.[1][4][5] This reduction in burst activity leads to a normalization of cortical synchrony and thalamocortical connectivity, which are often disrupted in chronic pain states.[4]

Reduction of Calcium Influx and Intracellular Signaling

This compound's blockade of T-type channels directly reduces the influx of calcium into neurons. This attenuation of calcium entry has been demonstrated to decrease action-potential evoked somatic and dendritic calcium transients in spinal cord lamina I neurons, which are critical for pain processing.[6][7] The reduction in intracellular calcium can, in turn, modulate various downstream signaling pathways that contribute to neuronal hyperexcitability and sensitization.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the mechanism of action of this compound.

Electrophysiology in Spinal Cord Slices

-

Objective: To characterize the effect of this compound on T-type calcium currents and neuronal excitability in spinal cord lamina I/II neurons.

-

Methodology:

-

Slice Preparation: Adult male Sprague-Dawley rats are anesthetized and parasagittal spinal cord slices (300 µm) are prepared.

-

Recording: Whole-cell patch-clamp recordings are performed on visually identified lamina I/II neurons.

-

Solutions:

-

Internal Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.3).

-

External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, 10 glucose, bubbled with 95% O2/5% CO2.

-

-

Voltage-Clamp Protocol: To isolate T-type currents, neurons are held at -90 mV and subjected to a series of depolarizing voltage steps.

-

Current-Clamp Protocol: To assess firing properties, neurons are held at their resting membrane potential and injected with depolarizing current steps.

-

Drug Application: this compound is bath-applied at a concentration of 300 nM.

-

Calcium Imaging in Spinal Cord Neurons

-

Objective: To measure the effect of this compound on action potential-evoked calcium transients in the soma and dendrites of lamina I neurons.

-

Methodology:

-

Slice Preparation: As described for electrophysiology.

-

Dye Loading: Neurons are loaded with a calcium indicator dye (e.g., Fluo-4 AM) via the patch pipette during whole-cell recordings.

-

Imaging: Two-photon laser scanning microscopy is used to visualize and quantify changes in intracellular calcium concentration.

-

Stimulation: Action potentials are evoked by brief current injections through the patch pipette.

-

Drug Application: this compound (300 nM) is bath-applied and the effect on calcium transients is measured.

-

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

-

Objective: To assess the analgesic efficacy of this compound in a model of persistent inflammatory pain.

-

Methodology:

-

Induction: A single intraplantar injection of CFA (e.g., 100 µl of a 1 mg/ml suspension) is administered into the hind paw of adult rats.[6]

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source (e.g., Hargreaves test).

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at various doses (e.g., 1-10 mg/kg) and its effect on paw withdrawal thresholds is determined.[6]

-

Amygdala Kindling Model of Epilepsy

-

Objective: To evaluate the anti-epileptogenic and anti-seizure effects of this compound.

-

Methodology:

-

Electrode Implantation: A stimulating and recording electrode is surgically implanted into the basolateral amygdala of rats.

-

Kindling Stimulations: A series of brief, low-intensity electrical stimulations are delivered daily to induce a progressive increase in seizure severity (kindling).

-

Drug Administration: this compound is administered prior to each kindling stimulation to assess its effect on the rate of kindling development.[5][8] To test its anti-seizure effect, this compound is given to fully kindled animals prior to a stimulation.[5][8]

-

Seizure Scoring: Seizure severity is scored according to a standardized scale (e.g., Racine scale).

-

Therapeutic Implications

The mechanism of action of this compound as a potent and selective T-type calcium channel blocker underpins its therapeutic potential in a variety of neurological disorders characterized by neuronal hyperexcitability.

-

Epilepsy: By suppressing burst firing in thalamocortical circuits, this compound has shown efficacy in preclinical models of absence seizures and has demonstrated disease-modifying effects in the amygdala kindling model of temporal lobe epilepsy.[1][5][9]

-

Neuropathic and Inflammatory Pain: this compound's ability to reduce neuronal excitability in key pain-processing regions, such as the spinal cord dorsal horn and thalamus, makes it a promising candidate for the treatment of chronic pain states.[4][6][10] Clinical trials have been initiated to evaluate its efficacy in various pain indications.[10]

-

Other Potential Indications: The role of T-type calcium channels in other neurological and psychiatric conditions suggests that this compound may have therapeutic utility in disorders such as anxiety and other mood disorders.

Conclusion

This compound is a selective T-type calcium channel antagonist with a well-defined mechanism of action in neurons. Its ability to potently modulate neuronal excitability, suppress pathological burst firing, and reduce calcium-dependent signaling provides a strong rationale for its development as a novel therapeutic for epilepsy, chronic pain, and potentially other neurological disorders. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced effects of this compound and other T-type calcium channel modulators.

References

- 1. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. The T-type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Z944: A Technical Guide to its T-type Calcium Channel Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Z944, a potent T-type calcium channel antagonist. This compound has emerged as a significant research tool and a clinical candidate for neurological disorders such as epilepsy and chronic pain, owing to its high affinity and specificity for the CaV3 family of voltage-gated calcium channels. This document compiles quantitative data, details the experimental protocols used for its characterization, and presents visual diagrams to elucidate its mechanism and the methodologies for its evaluation.

Core Selectivity Profile of this compound

This compound is a pan-T-type calcium channel blocker, demonstrating potent inhibitory activity against all three isoforms of the CaV3 subfamily (CaV3.1, CaV3.2, and CaV3.3). Its therapeutic potential is significantly enhanced by its high degree of selectivity for T-type channels over other voltage-gated calcium channels and other ion channels, minimizing the potential for off-target effects.

Data Presentation: Potency and Selectivity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), determined through electrophysiological studies. The following tables summarize the available quantitative data for this compound against various ion channels.

Table 1: Potency of this compound against T-type Calcium Channel Isoforms

| Channel Subtype | IC50 (nM) | Experimental System | Reference |

| hCaV3.1 | 50 - 160 | Heterologous expression | [1][2] |

| hCaV3.2 | 50 - 160 | Heterologous expression | [1][2] |

| hCaV3.3 | 50 - 160 | Heterologous expression | [1][2] |

| hCaV3.2 | ~265 | HEK293T Cells | [3] |

Note: IC50 values can vary based on experimental conditions and expression systems.

Table 2: Selectivity Profile of this compound against Off-Target Ion Channels

| Channel Subtype | IC50 (µM) | Selectivity Fold (vs. T-type) | Experimental System | Reference |

| CaV1.2 (L-type) | >30 | >50-600 fold | Heterologous expression | [1] |

| CaV1.4 (L-type) | ~31 | ~100-fold (vs. CaV3.2) | HEK293T Cells | [3] |

| CaV2.2 (N-type) | - | ~200-fold | Not Specified | [4] |

| hERG | >30 | >50-600 fold | Heterologous expression | [1] |

| NaV1.5 | >30 | >50-600 fold | Heterologous expression | [1] |

This compound exhibits a remarkable selectivity margin, with IC50 values for off-target channels in the micromolar range, compared to its nanomolar potency for T-type channels.[1][3] This high selectivity, particularly against L-type calcium channels and hERG potassium channels, is a critical feature for a favorable safety profile, reducing the risk of cardiovascular side effects.[1][5] The compound shows minimal effects on high-voltage activated (HVA) calcium channels at concentrations sufficient to block T-type channels.[5]

Mechanism of Action and Signaling

T-type calcium channels are low-voltage activated (LVA) channels that open in response to small membrane depolarizations near the resting membrane potential. This allows them to play a crucial role in shaping neuronal firing patterns, particularly burst firing, which is implicated in pathological conditions like epilepsy and neuropathic pain.[6][7] this compound exerts its therapeutic effect by blocking the influx of Ca2+ through these channels, thereby reducing neuronal excitability and dampening aberrant signaling.[5][6]

Experimental Protocols: Assessing Channel Selectivity

The selectivity of this compound is primarily determined using the whole-cell patch-clamp electrophysiology technique. This gold-standard method allows for the direct measurement of ionic currents through specific channels expressed in a controlled cellular environment.

Key Methodologies

-

Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used. These cells do not endogenously express significant levels of voltage-gated calcium channels, making them ideal for heterologous expression of a single, specific ion channel subtype.

-

Transfection: cDNAs encoding the specific human α1 subunit of the ion channel of interest (e.g., CaV3.1, CaV3.2, CaV3.3, CaV1.2) are transiently transfected into the host cells. For some high-voltage activated channels, co-transfection with auxiliary β and α2δ subunits is required for proper channel function and membrane trafficking.

-

Electrophysiological Recording:

-

Configuration: The whole-cell configuration is established, allowing control of the intracellular solution and the membrane potential.

-

Solutions:

-

External Solution (Bath): Typically contains a charge carrier like Barium (Ba²⁺) or Calcium (Ca²⁺) at a concentration of 2-20 mM to enhance the recorded current. The solution is formulated to block other endogenous currents, for instance by using Tetraethylammonium (TEA) to block potassium channels and Tetrodotoxin (TTX) to block voltage-gated sodium channels.

-

Internal Solution (Pipette): Contains a cesium-based salt (e.g., CsF or Cs-methanesulfonate) to block potassium channels from inside the cell. It also includes a calcium chelator like EGTA to control intracellular calcium levels, and ATP/GTP to support cellular health.

-

-

Voltage Protocols: The voltage protocols are critical and differ for low-voltage activated (LVA) T-type channels and high-voltage activated (HVA) channels.

-

For T-type Channels (LVA): Cells are held at a hyperpolarized potential (e.g., -100 mV or -110 mV) to ensure the channels are in a resting, available state. Currents are then elicited by depolarizing voltage steps to a level near the peak of the current-voltage (I-V) relationship for T-type channels (e.g., -30 mV).

-

For HVA Channels (L-, N-, P/Q-, R-type): The holding potential is typically less hyperpolarized (e.g., -80 mV). Currents are elicited by stronger depolarizations to the peak of their respective I-V curves (e.g., 0 mV to +20 mV).

-

-

-

Data Analysis: The peak current amplitude is measured before and after the application of various concentrations of this compound. A concentration-response curve is then generated and fitted with the Hill equation to determine the IC50 value for each channel subtype.

Logical Relationship: this compound Selectivity

The following diagram illustrates the hierarchical selectivity of this compound, emphasizing its targeted action on the CaV3 channel family.

References

- 1. researchgate.net [researchgate.net]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bsys.ch [bsys.ch]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

In Vitro Characterization of Z944: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Z944, a potent and selective T-type calcium channel antagonist. The following sections detail the molecule's binding affinity and functional inhibition, the experimental protocols used to determine these properties, and visual representations of its mechanism of action and experimental workflows.

Core Data Summary

The in vitro efficacy of this compound has been quantified across various assays, demonstrating its potent and selective inhibition of T-type calcium channels.

| Parameter | Value | Channel Subtype | Assay Type |

| IC50 | 50 - 160 nM | hCaV3.1, hCaV3.2, hCaV3.3 | Electrophysiology |

| Selectivity | >200-fold | T-type vs. N-type | Electrophysiology |

| Binding Affinity (Score) | 62.9 | CaV3.1 | Molecular Docking |

Mechanism of Action

This compound functions as a state-dependent antagonist of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), showing enhanced affinity for the inactivated state of the channel.[1] By blocking these low-voltage activated channels, this compound effectively reduces the influx of calcium ions into neurons.[2] This modulation of calcium currents leads to a decrease in neuronal excitability, particularly in cells where T-type channels are highly expressed, such as in the thalamus and dorsal root ganglion neurons.[1][2] The inhibition of these channels has been shown to suppress neuronal burst firing, a key mechanism underlying certain types of seizures and chronic pain states.[3][4]

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on T-type calcium currents in isolated neurons.

1. Cell Preparation:

- Isolate dorsal root ganglion (DRG) neurons or utilize cell lines heterologously expressing specific CaV3 subtypes (e.g., HEK293).

- Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

2. Recording Solutions:

- External Solution (in mM): 110 BaCl₂, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl₂. Adjust pH to 7.4 with TEA-OH.

- Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Li-GTP. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

- Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette with a resistance of 2-5 MΩ.

- Hold the cell membrane potential at -100 mV to ensure channels are available for activation.

- Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit calcium currents.

- Record baseline currents before the application of this compound.

- Perfuse the recording chamber with the external solution containing this compound (at desired concentrations, typically ranging from 1 nM to 10 µM) dissolved in a vehicle (e.g., <0.1% DMSO).[5]

- After a stable drug effect is observed (typically within 5 minutes), record the currents again using the same voltage protocol.[5]

4. Data Analysis:

- Measure the peak inward current at each voltage step before and after drug application.

- Construct current-voltage (I-V) relationship curves.

- Calculate the percentage of current inhibition at each concentration to determine the IC50 value.

// Nodes

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

cell_prep [label="Cell Preparation\n(e.g., DRG neurons)", fillcolor="#F1F3F4", fontcolor="#202124"];

patch [label="Establish Whole-Cell\nPatch Clamp", fillcolor="#F1F3F4", fontcolor="#202124"];

baseline [label="Record Baseline\nT-type Currents", fillcolor="#F1F3F4", fontcolor="#202124"];

apply_this compound [label="Perfuse with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

record_post [label="Record Post-Drug\nT-type Currents", fillcolor="#F1F3F4", fontcolor="#202124"];

analyze [label="Data Analysis\n(IC50 determination)", fillcolor="#FBBC05", fontcolor="#202124"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

start -> cell_prep;

cell_prep -> patch;

patch -> baseline;

baseline -> apply_this compound;

apply_this compound -> record_post;

record_post -> analyze;

analyze -> end;

}

Calcium Imaging Assays

This assay measures changes in intracellular calcium concentration in response to neuronal activity and the modulatory effect of this compound.

1. Cell Preparation and Dye Loading:

- Culture neurons on glass-bottom dishes.

- Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

2. Imaging Setup:

- Place the dish on the stage of an inverted fluorescence microscope equipped with a high-speed camera.

- Perfuse the cells with a physiological saline solution.

3. Experimental Procedure:

- Establish a baseline fluorescence level.

- Stimulate the neurons to induce calcium influx. This can be achieved through chemical stimulation (e.g., application of a depolarizing concentration of KCl) or electrical field stimulation to elicit action potentials.

- Record the resulting change in fluorescence, which corresponds to an increase in intracellular calcium.

- Wash out the stimulus and allow the fluorescence to return to baseline.

- Apply this compound to the perfusion solution and incubate for a predetermined time.

- Repeat the stimulation protocol in the presence of this compound and record the fluorescence change.

4. Data Analysis:

- Quantify the peak fluorescence intensity or the area under the curve for the calcium transients before and after this compound application.

- Calculate the percentage reduction in the calcium signal to determine the inhibitory effect of this compound on activity-evoked calcium influx.

// Nodes

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

cell_prep [label="Prepare and Culture Neurons", fillcolor="#F1F3F4", fontcolor="#202124"];

dye_load [label="Load with Calcium Dye\n(e.g., Fura-2 AM)", fillcolor="#F1F3F4", fontcolor="#202124"];

baseline [label="Record Baseline Fluorescence", fillcolor="#F1F3F4", fontcolor="#202124"];

stimulate_pre [label="Stimulate Neurons\n(e.g., KCl)", fillcolor="#F1F3F4", fontcolor="#202124"];

record_pre [label="Record Ca²⁺ Transient", fillcolor="#F1F3F4", fontcolor="#202124"];

apply_this compound [label="Apply this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

stimulate_post [label="Stimulate Neurons in\nPresence of this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

record_post [label="Record Ca²⁺ Transient", fillcolor="#F1F3F4", fontcolor="#202124"];

analyze [label="Compare Transients", fillcolor="#FBBC05", fontcolor="#202124"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

start -> cell_prep;

cell_prep -> dye_load;

dye_load -> baseline;

baseline -> stimulate_pre;

stimulate_pre -> record_pre;

record_pre -> apply_this compound;

apply_this compound -> stimulate_post;

stimulate_post -> record_post;

record_post -> analyze;

analyze -> end;

}

References

- 1. researchgate.net [researchgate.net]

- 2. monash.edu [monash.edu]

- 3. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T-type calcium channel blocker this compound restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Z944: A T-Type Calcium Channel Antagonist for Epilepsy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Z944 is a potent and selective antagonist of T-type calcium channels, which are implicated in the pathophysiology of various forms of epilepsy. This technical guide provides a comprehensive overview of the preclinical research on this compound for the treatment of epilepsy, focusing on its mechanism of action, efficacy in animal models, and effects on epilepsy-related comorbidities. The information is intended for researchers, scientists, and professionals involved in the development of novel anti-epileptic drugs.

Mechanism of Action: Targeting T-Type Calcium Channels

This compound exerts its anti-epileptic effects by blocking low-voltage-activated T-type calcium channels, which are composed of three subtypes: CaV3.1, CaV3.2, and CaV3.3. These channels play a crucial role in regulating neuronal excitability and are key drivers of the burst firing and neuronal network oscillations that underlie seizure activity.[1] In conditions such as absence epilepsy, T-type calcium channels in the thalamocortical circuitry are pivotal for the generation of spike-and-wave discharges.[1][2] In temporal lobe epilepsy (TLE), these channels contribute to the intrinsic burst firing of hippocampal pyramidal neurons.[1] By inhibiting these channels, this compound is thought to dampen neuronal hyperexcitability and disrupt the generation and propagation of seizures. This compound is described as a "pan-T-type calcium channel blocker," suggesting it inhibits all three subtypes.[3]

Signaling Pathway of this compound in Epilepsy

Quantitative Data: In Vitro Potency

| Target Channel | IC50 | Species | Cell Line | Reference |

| CaV3.1 | Sub-micromolar affinity | Not Specified | HEK293 | [4] |

| CaV3.2 | Sub-micromolar affinity | Not Specified | HEK293 | [4] |

| CaV3.3 | Sub-micromolar affinity | Not Specified | HEK293 | [4] |

| CaV1.2 | ~70-100 fold lower affinity than for CaV3 subtypes | Not Specified | Not Specified | [4] |

| CaV1.4 | ~30 µM | Not Specified | HEK293T | [5] |

| CaV2.2 | ~70-100 fold lower affinity than for CaV3 subtypes | Not Specified | Not Specified | [4] |

Preclinical Efficacy in Epilepsy Models

This compound has demonstrated significant anti-epileptic and disease-modifying effects in various preclinical models of epilepsy.

Amygdala Kindling Model of Temporal Lobe Epilepsy

The amygdala kindling model is a widely used model to study the development and progression of temporal lobe epilepsy.

Experimental Protocol:

-

Animals: Adult male Wistar rats.

-

Surgery: Implantation of a bipolar electrode into the basolateral amygdala.

-

Kindling Stimulation: A 1-second train of 60 Hz constant current square wave pulses is delivered twice daily. The initial current intensity is determined by the afterdischarge threshold (ADT) for each animal.

-

Seizure Scoring: Seizures are scored according to Racine's scale (Class I-V). An animal is considered fully kindled after exhibiting five Class V seizures.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) 30 minutes prior to each kindling stimulation.[6][7][8]

Efficacy Data:

| Treatment Group | Dose (mg/kg, i.p.) | Number of Stimulations to Reach Class V Seizure (Mean ± SEM) | p-value vs. Vehicle | Reference |

| Vehicle | - | 12.5 ± 1.5 | - | [7] |

| This compound | 30 | 25.5 ± 2.5 | <0.0001 | [7] |

In this model, this compound significantly delayed the progression of kindling, indicating a potential disease-modifying effect.[6][7] However, in fully kindled rats, this compound did not demonstrate a significant anti-seizure effect at doses up to 100 mg/kg.[6][7]

Genetic Absence Epilepsy Rats from Strasbourg (GAERS)

The GAERS model is a well-established genetic model of absence epilepsy, characterized by spontaneous spike-and-wave discharges (SWDs) on electroencephalogram (EEG).

Experimental Protocol:

-

Animals: Adult GAERS rats.

-

Surgery: Implantation of cortical electrodes for EEG recording.

-

EEG Recording: Continuous EEG monitoring to quantify the number and duration of spontaneous SWDs.

-

Drug Administration: this compound is administered intraperitoneally (i.p.).

Efficacy Data:

While specific quantitative data on the reduction of SWDs with this compound in GAERS is not detailed in the provided search results, it is reported that this compound significantly inhibits absence seizures in this model.

Experimental Workflow: Amygdala Kindling Study

Effects on Epilepsy-Related Comorbidities

Epilepsy is often associated with behavioral and psychiatric comorbidities, such as anxiety, depression, and cognitive impairment. Preclinical studies have investigated the effects of this compound on these conditions.

Fear Conditioning in GAERS

In the GAERS model, which exhibits heightened learning and delayed extinction of fear conditioning, this compound was evaluated for its effects on fear memory.[3]

Experimental Protocol:

-

Animals: Adult GAERS and non-epileptic control (NEC) rats.

-

Apparatus: A fear conditioning chamber.

-

Procedure:

-

Acquisition: Rats are exposed to a tone (conditioned stimulus) paired with a footshock (unconditioned stimulus).

-

Extinction: Rats are repeatedly exposed to the tone without the footshock.

-

-

Behavioral Measure: Freezing behavior is quantified as an index of fear.

-

Drug Administration: this compound (10 mg/kg, i.p.) is administered 15 minutes prior to the acquisition phase.[3]

Key Findings:

-

This compound administered before the acquisition of fear conditioning led to a long-term decrease in freezing during the extinction phase in both GAERS and NEC rats, suggesting an improvement in fear extinction.[3]

Logical Relationship: this compound's Effect on Fear Extinction

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in rat epilepsy models, such as plasma and brain concentrations over time, are not extensively available in the public literature. However, it is described as a CNS-penetrant compound.[9]

Conclusion

Preclinical research strongly supports the potential of this compound as a novel therapeutic agent for epilepsy. Its mechanism of action, centered on the blockade of T-type calcium channels, directly targets a key driver of epileptogenesis. Efficacy has been demonstrated in both a model of acquired epilepsy (amygdala kindling) and a genetic model of absence seizures (GAERS). Furthermore, this compound has shown beneficial effects on epilepsy-related comorbidities, such as impaired fear extinction. While further research is needed to fully elucidate its pharmacokinetic profile and long-term efficacy, the existing preclinical data provide a solid foundation for the continued clinical development of this compound for the treatment of epilepsy.

References

- 1. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-type Ca²⁺ channels in absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The T-type calcium channel blocker this compound reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Z944 in Neuropathic Pain Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated T-type calcium channel, particularly the Cav3.2 subtype, has emerged as a promising target for the development of novel analgesics due to its role in neuronal hyperexcitability. Z944, a potent and selective T-type calcium channel antagonist, has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the investigation of this compound in relevant animal models, detailing its mechanism of action, experimental protocols, and key preclinical findings. The information presented herein is intended to support researchers, scientists, and drug development professionals in the advancement of novel therapeutics for neuropathic pain.

Introduction to this compound and its Mechanism of Action

This compound is a state-dependent, orally bioavailable small molecule that potently and selectively blocks all three subtypes of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3)[1][2]. T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and burst firing, particularly in thalamic and dorsal horn neurons[1][3]. In neuropathic pain states, the expression and function of these channels are upregulated, contributing to the hyperexcitability of pain-transmitting neurons and the generation of ectopic action potentials[1][4].

This compound's mechanism of action in alleviating neuropathic pain is primarily attributed to its ability to reduce this neuronal hyperexcitability. By blocking T-type calcium channels, this compound dampens the aberrant burst firing in key pain-processing areas, such as the dorsal horn of the spinal cord and the thalamus[3][5]. This modulation of neuronal activity leads to a reduction in the transmission of pain signals to higher brain centers.

One of the key central mechanisms implicated in chronic neuropathic pain is thalamocortical dysrhythmia . This theory posits that a lack of sensory input to the thalamus leads to a hyperpolarization of thalamic neurons. This hyperpolarization removes the inactivation of T-type calcium channels, making them more available to open upon slight depolarization and generate low-threshold calcium spikes. These spikes, in turn, drive burst firing of thalamocortical neurons, leading to aberrant synchronized oscillations in the thalamocortical loop, which are perceived as pain[6][7]. This compound, by blocking these T-type calcium channels in the thalamus, is thought to suppress this pathological burst firing and restore normal thalamocortical rhythm, thereby alleviating neuropathic pain[6].

Preclinical Neuropathic Pain Models

The efficacy of this compound has been evaluated in several well-established animal models of neuropathic and inflammatory pain. These models aim to replicate the key features of human neuropathic pain, including mechanical allodynia (pain in response to a normally non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).

Chronic Constriction Injury (CCI) Model

The Chronic Constriction Injury (CCI) model is a widely used model of peripheral neuropathic pain that mimics the symptoms of nerve compression injuries in humans.

Experimental Protocol:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats (200-250 g) are typically used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Surgical Procedure:

-

The common sciatic nerve is exposed at the mid-thigh level through a small incision.

-

Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture (e.g., 4-0) are tied around the nerve with approximately 1 mm spacing between them.

-

The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb, indicating a slight compression of the nerve without arresting epineural blood flow.

-

The muscle and skin are then closed in layers.

-

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.

-

Behavioral Testing: Behavioral assessments for mechanical allodynia and thermal hyperalgesia are typically performed starting from day 3 or 7 post-surgery and can continue for several weeks.

Complete Freund's Adjuvant (CFA) Model

The Complete Freund's Adjuvant (CFA) model is a widely used model of inflammatory pain that induces a robust and persistent inflammatory response.

Experimental Protocol:

-

Animal Model: Adult male or female Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

-

Induction of Inflammation:

-

A single intraplantar injection of CFA (typically 50-150 µL of a 1 mg/mL suspension) is administered into the plantar surface of one hind paw.

-

CFA is an emulsion of mineral oil, mannide monooleate, and heat-killed Mycobacterium tuberculosis, which induces a strong and sustained inflammatory reaction.

-

-

Behavioral Testing: Behavioral assessments for mechanical allodynia and thermal hyperalgesia are typically performed at baseline (before CFA injection) and then at various time points post-injection (e.g., 24, 48, and 72 hours, and can extend for several days or weeks).

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in the CFA and CCI models of pain.

Complete Freund's Adjuvant (CFA) Model: Mechanical Allodynia

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-CFA (Pre-Z944) | Paw Withdrawal Threshold (g) - Post-Z944 (Peak Effect) | Percent Reversal of Allodynia |

| Vehicle | - | ~14 | ~2 | ~2 | 0% |

| This compound | 1 | ~14 | ~2 | ~6 | ~33% |

| This compound | 3 | ~14 | ~2 | ~10 | ~67% |

| This compound | 10 | ~14 | ~2 | ~14 | ~100% |

Data are approximated from graphical representations in published studies. The percent reversal is calculated as: ((Post-Z944 - Post-CFA) / (Baseline - Post-CFA)) * 100.

Chronic Constriction Injury (CCI) Model: Thermal Hyperalgesia

| Treatment Group | Dose | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-CCI (Pre-Z944) | Paw Withdrawal Latency (s) - Post-Z944 |

| Vehicle | - | Data not available | Data not available | Data not available |

| This compound | Systemic administration | Data not available | Data not available | Significantly increased (Reversal of hyperalgesia)[6] |

Note: While studies report that systemic administration of this compound reverses thermal hyperalgesia in the CCI model, specific quantitative data on paw withdrawal latencies were not available in the reviewed literature.

Effect of this compound on Neuronal Firing in Lamina I/II of the Spinal Cord

| Treatment | Baseline Firing Rate (Hz) | Firing Rate after this compound (10 µM) | Percent Reduction in Firing Rate |

| This compound-sensitive neurons | ~15-20 | ~8-10 | ~50% |

| This compound-insensitive neurons | ~15-20 | ~14-19 | No significant change |

Data are based on in vitro electrophysiological recordings from rat spinal cord slices.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Thalamocortical Dysrhythmia in Neuropathic Pain and the Action of this compound

References

- 1. Alleviation of neuropathic pain by regulating T-type calcium channels in rat anterior cingulate cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropathic pain; what we know and what we should do about it - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T-Type Calcium Channels Contribute to Burst Firing in a Subpopulation of Medial Habenula Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Centrally expressed Cav3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T-type calcium channel blocker this compound restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Z944: A Potential Therapeutic Avenue for Autism Spectrum Disorder - A Technical Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition with a significant unmet medical need for effective pharmacotherapies. Emerging research into the genetic and physiological underpinnings of ASD has identified ion channel dysfunction, or 'channelopathies', as a key area of investigation. This document explores the potential of Z944, a potent and selective T-type calcium channel antagonist, as a novel therapeutic agent for ASD. While this compound has been clinically evaluated for other indications such as pain and epilepsy, its direct application in ASD remains unexplored. This whitepaper synthesizes the preclinical and clinical data on this compound, examines the established link between T-type calcium channel dysregulation and ASD pathophysiology, and proposes a scientific rationale and potential experimental framework for its investigation in this context.

**1. Introduction: The Role of T-Type Calcium Channels in Neuronal Excitability

T-type calcium channels are low-voltage activated (LVA) calcium channels that play a critical role in regulating neuronal excitability, particularly in setting the rhythm of burst firing in neurons. These channels are pivotal in various physiological processes, including neuronal development, synaptic plasticity, and sleep. The family of T-type calcium channels consists of three subtypes: CaV3.1, CaV3.2, and CaV3.3, each encoded by a different gene (CACNA1G, CACNA1H, and CACNA1I, respectively). Dysregulation of these channels has been implicated in a range of neurological and psychiatric disorders.

This compound: A Potent T-Type Calcium Channel Antagonist

This compound is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of all three T-type calcium channel subtypes. Its primary mechanism of action is the blockade of calcium ion influx through these channels, thereby reducing neuronal hyperexcitability.

Pharmacological Profile of this compound

The following table summarizes the in vitro potency of this compound against the three human T-type calcium channel subtypes.

| Target | Assay Type | IC50 (nM) | Reference |

| hCaV3.1 (HEK-293 cells) | Patch Clamp Electrophysiology | 149 | |

| hCaV3.2 (HEK-293 cells) | Patch Clamp Electrophysiology | 127 | |

| hCaV3.3 (HEK-293 cells) | Patch Clamp Electrophysiology | 143 |

Pharmacokinetic Properties

Summary of pharmacokinetic parameters of this compound in preclinical models.

| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |

| Rat | Oral (10 mg/kg) | 1.5 | 450 | 50 | |

| Cynomolgus Monkey | Oral (3 mg/kg) | 2.0 | 280 | 60 |

The Link Between T-Type Calcium Channels and Autism Spectrum Disorder

A growing body of evidence suggests a strong link between the dysregulation of T-type calcium channels and the pathophysiology of ASD.

-

Genetic Association: Genome-wide association studies (GWAS) and whole-exome sequencing have identified de novo loss-of-function mutations in the CACNA1H gene, which encodes the CaV3.2 T-type calcium channel, in individuals with ASD. These mutations are associated with a range of autistic phenotypes, including social deficits and repetitive behaviors.

-

Preclinical Models: Mouse models with genetic modifications in T-type calcium channels exhibit behaviors that are analogous to the core symptoms of ASD. For instance, mice with a loss-of-function mutation in Cacna1h display reduced social interaction and increased repetitive grooming behaviors.

-

Pathophysiological Mechanism: T-type calcium channels are crucial for the proper development and function of neural circuits implicated in ASD, such as the thalamocortical circuits. Dysregulation of these channels can lead to altered neuronal excitability and synaptic transmission, contributing to the ASD phenotype.

The following diagram illustrates the proposed signaling pathway and the rationale for investigating this compound in ASD.

Methodological & Application

Z944 Dosage and Administration in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z944 is a potent and selective T-type calcium channel antagonist that has demonstrated efficacy in various preclinical rodent models of neurological and psychiatric disorders, particularly in the domain of pain and epilepsy.[1][2] T-type calcium channels are crucial in regulating neuronal excitability, and their dysregulation has been implicated in the pathophysiology of several diseases.[2][3] this compound's ability to modulate these channels makes it a significant compound of interest for therapeutic development.[3]

These application notes provide a comprehensive overview of the dosage and administration of this compound in common rodent models, based on a review of published literature. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Data Presentation: this compound Dosage and Administration in Rodent Models

The following tables summarize the quantitative data on this compound dosage and administration across different rodent models and research applications.

Table 1: this compound Dosage in Rat Models

| Rodent Model | Application | Administration Route | Dose Range | Key Findings |

| Sprague-Dawley Rat | Inflammatory Pain (Complete Freund's Adjuvant - CFA) | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Dose-dependently reversed mechanical allodynia in both male and female rats.[1][2][4] |

| Sprague-Dawley Rat | Neuropathic Pain (Chronic Constriction Injury - CCI) | Systemic or Intrathalamic | Not specified in abstract | Restored cortical synchrony and thalamocortical connectivity; reversed thermal hyperalgesia.[5][6] |

| Wistar Rat | Epilepsy (Amygdala Kindling Model) | Intraperitoneal (i.p.) | 5 - 100 mg/kg | 30 mg/kg delayed the progression of kindling; doses up to 100 mg/kg were tested for anti-seizure efficacy.[7][8] |

| Wistar Rat | Sensorimotor Gating (Prepulse Inhibition - PPI) | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | Dose-dependently disrupted PPI.[9] |

| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Fear Conditioning | Intraperitoneal (i.p.) | 10 mg/kg | Reduced conditioned fear.[10] |

| Long-Evans Rat | Schizophrenia Model (MK-801 induced) | Not specified in abstract | 2.5 - 10 mg/kg | 5.0 mg/kg blocked MK-801 induced hyperlocomotion.[11] |

Table 2: this compound Dosage in Mouse Models

| Rodent Model | Application | Administration Route | Key Findings |

| Mouse | Acute and Inflammatory Pain (Formalin Model) | Oral | Decreased licking response in both acute and inflammatory phases.[6][12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Evaluation of this compound in a Rat Model of Inflammatory Pain (CFA Model)

Objective: To assess the anti-allodynic effects of this compound in rats with CFA-induced paw inflammation.

Materials:

-

Male or female Sprague-Dawley rats

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle solution (e.g., 0.5% w/v carboxymethylcellulose in saline)[1]

-

Syringes and needles for injection (subplantar and intraperitoneal)

-

Von Frey filaments for assessing mechanical allodynia

Procedure:

-

Induction of Inflammation:

-

Anesthetize the rats according to approved institutional protocols.

-

Inject a subplantar dose of CFA into the plantar surface of one hind paw to induce localized inflammation and hypersensitivity.

-

-

Post-Induction Period:

-

Allow the inflammation and mechanical allodynia to develop over a period of 72 hours.[1]

-

-

Drug Administration:

-

Behavioral Testing (Mechanical Allodynia):

-

At various time points post-Z944 administration (e.g., 20, 40, 60, 80, 100, 120, and 140 minutes), assess the paw withdrawal threshold using von Frey filaments.[4]

-

Record the force at which the rat withdraws its paw in response to the filament application.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds between the this compound-treated groups and the vehicle-treated group to determine the effect of the compound on mechanical allodynia.

-

Protocol 2: Assessment of this compound in a Rat Model of Epilepsy (Amygdala Kindling)

Objective: To evaluate the anti-epileptogenic and anti-seizure effects of this compound in the amygdala kindling model.

Materials:

-

Male Wistar rats

-

Stereotaxic apparatus for electrode implantation

-

Stimulating and recording electrodes

-

Electrical stimulator

-

This compound

-

Vehicle solution (e.g., 10% DMSO/90% Na+-CMC)[7]

-

Syringes and needles for i.p. injection

Procedure:

-

Electrode Implantation:

-

Kindling Procedure (Progression Study):

-

Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes prior to each kindling stimulation.[7]

-

Deliver a brief electrical stimulation to the amygdala once daily.

-

Observe and score the behavioral seizure severity (e.g., using Racine's scale).

-

Continue daily stimulations until animals in the control group reach a fully kindled state (e.g., experiencing Class V seizures).[7]

-

-

Anti-Seizure Testing (in Fully Kindled Rats):

-

Data Analysis:

-

For the progression study, compare the number of stimulations required to reach different seizure stages between the this compound and vehicle groups.[7]

-

For the anti-seizure study, compare the seizure severity and duration across the different this compound dose groups and the vehicle group.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in reducing neuronal hyperexcitability.

Caption: Experimental workflow for evaluating this compound in the CFA model of inflammatory pain.

Caption: Workflow for assessing the anti-epileptogenic effects of this compound in the amygdala kindling model.

References

- 1. The T‐type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The T-type calcium channel antagonist, this compound, reduces spinal excitability and pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. T-type calcium channel blocker this compound restores cortical synchrony and thalamocortical connectivity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The T-type calcium channel antagonist this compound disrupts prepulse inhibition in both epileptic and non-epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The T-type calcium channel blocker this compound reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aurorabiomed.com [aurorabiomed.com]

Application Notes and Protocols for the Amygdala Kindling Model Using Z944

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amygdala kindling model is a widely utilized preclinical tool for studying the progressive development of seizures and epileptogenesis, particularly relevant to temporal lobe epilepsy (TLE), the most common form of drug-resistant epilepsy in adults.[1][2][3][4] This model involves repeated sub-convulsive electrical stimulation of the amygdala, which gradually leads to the development of full-blown limbic and secondarily generalized seizures.[3][4] The T-type calcium channel antagonist, Z944, has emerged as a promising therapeutic agent. It has been shown to delay the progression of seizures in the amygdala kindling model, suggesting a potential disease-modifying effect on the development of epilepsy.[1][2][5]

These application notes provide a detailed protocol for utilizing the amygdala kindling model in rats to investigate the effects of this compound. The protocol covers surgical procedures, kindling stimulation, drug administration, and behavioral and electrographic seizure assessment.

Mechanism of Action of this compound

This compound is a potent and selective antagonist of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[5][6] These low-voltage activated calcium channels are implicated in neuronal excitability and have been linked to the pathophysiology of epilepsy.[6][7] By blocking T-type calcium channels, this compound is thought to reduce neuronal hyperexcitability, thereby interfering with the epileptogenic processes that underlie the development of seizures in the kindling model.[5][7] Studies have shown that this compound can prevent the development of TLE in animal models and may also alleviate associated comorbidities such as depression and memory problems.[7]

Experimental Protocols

I. Surgical Implantation of Electrodes

A critical first step is the stereotaxic implantation of a bipolar stimulating and recording electrode into the basolateral amygdala of the rat.

Materials:

-

Adult male Wistar rats (9-10 weeks old)

-

Anesthesia (e.g., Isoflurane)

-

Stereotaxic apparatus

-

Bipolar stainless-steel electrode

-

Dental cement

-

Surgical tools

-

Analgesics (e.g., Carprofen)

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull above the target coordinates for the basolateral amygdala.

-

Slowly lower the bipolar electrode to the desired coordinates.

-

Secure the electrode to the skull using dental cement.

-

Suture the scalp incision.

-

Administer post-operative analgesics and allow the animal to recover for 7-10 days.

II. Determination of Afterdischarge Threshold (ADT)

The ADT is the minimum current intensity required to elicit an afterdischarge (electrographic seizure activity) in the amygdala.

Procedure:

-

Place the recovered rat in a recording chamber.

-

Connect the implanted electrode to a stimulator and recording system.

-

Deliver a 1-second train of 60 Hz, 1 ms biphasic square-wave pulses, starting at a low current (e.g., 20 µA).

-

Observe the electroencephalogram (EEG) for afterdischarge activity.

-

If no afterdischarge is observed, increase the current intensity in small increments (e.g., 20 µA) and repeat the stimulation every 5 minutes until an afterdischarge is elicited.

-

The lowest current intensity that evokes an afterdischarge of at least 3 seconds is defined as the ADT.

III. Amygdala Kindling Procedure

This phase involves the daily electrical stimulation of the amygdala to induce the progressive development of seizures.

Procedure:

-

Deliver a 2-second train of 60 Hz biphasic square-wave pulses at the ADT intensity once or twice daily.[8]

-

Record the behavioral seizure response immediately following each stimulation using the Racine scale (see Table 1).[9][10]

-

Simultaneously record the EEG to determine the afterdischarge duration (ADD), which is the total time of epileptiform spike activity following the stimulus.[11]

-

Continue daily stimulations until the animal reaches a predetermined endpoint, such as a fully kindled state (e.g., three consecutive Class V seizures).[5][8]

IV. Administration of this compound

To assess the effect of this compound on kindling development, the drug is administered prior to each kindling stimulation.

Study Groups:

-

This compound Group: Receives this compound (e.g., 30 mg/kg, intraperitoneally).[1][5]

-

Vehicle Group: Receives the vehicle solution used to dissolve this compound.[1][5]

-

Positive Control Group (Optional): Can include a known anti-epileptic drug like Ethosuximide (ETX, e.g., 100 mg/kg).[1][5]

Procedure:

-

Administer the assigned treatment (this compound, vehicle, or positive control) 30 minutes prior to each kindling stimulation.[1]

-

Proceed with the kindling stimulation as described in Protocol III.

-

Record seizure class and afterdischarge duration for each animal after every stimulation.[1]

Data Presentation

Seizure Severity Scoring

The behavioral manifestation of seizures is quantified using the Racine scale.

Table 1: Racine Scale for Seizure Classification [9][10][12]

| Seizure Class | Behavioral Manifestations |

| I | Mouth and facial movements |

| II | Head nodding |

| III | Forelimb clonus |

| IV | Rearing with bilateral forelimb clonus |

| V | Rearing and falling (loss of postural control) |

Efficacy of this compound in Delaying Kindling Progression

The primary outcome measure for the efficacy of this compound is the number of electrical stimulations required to reach each stage of seizure severity.

Table 2: Effect of this compound on the Progression of Amygdala Kindling [2][5]

| Treatment Group | Number of Stimulations to Reach Class III Seizure | Number of Stimulations to Reach Class IV Seizure | Number of Stimulations to Reach Class V Seizure |

| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Ethosuximide (100 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Note: Data presented as Mean ± Standard Error of the Mean (SEM). Statistical significance is typically determined by comparing the this compound group to the vehicle group.

A study by Casillas-Espinosa et al. (2015) demonstrated that animals treated with this compound required a significantly greater number of stimulations to reach Class III, IV, and V seizures compared to vehicle-treated animals.[2][5]

Effects of this compound on Seizure Duration in Fully Kindled Rats

To assess the anti-seizure effects of this compound on established seizures, the drug can be administered to fully kindled rats.

Table 3: Effect of this compound on Seizure Duration in Fully Kindled Rats [5][13]

| Treatment Group | Primary Afterdischarge Duration (s) | Total Seizure Duration (s) |

| Vehicle | Mean ± SEM | Mean ± SEM |

| This compound (5, 10, 30, 100 mg/kg) | Mean ± SEM | Mean ± SEM |

| Carbamazepine (30 mg/kg) | Mean ± SEM | Mean ± SEM |

Note: Research indicates that this compound does not significantly affect the duration of the primary afterdischarge or the total seizure duration in fully kindled rats, suggesting it is not effective at suppressing established seizures.[2][5][13] In contrast, a classic anti-epileptic drug like Carbamazepine can reduce the seizure class in fully kindled animals.[13]

Visualizations

References

- 1. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]

- 4. psychogenics.com [psychogenics.com]

- 5. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. monash.edu [monash.edu]

- 8. researchgate.net [researchgate.net]

- 9. Inter- and intraobserver agreement of seizure behavior scoring in the amygdala kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Amygdala Kindling Causes Motor Seizure and Comorbidity of Anxiety- and Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]

Application Notes and Protocols for the Use of Z944 in Genetic Absence Epilepsy Rats from Strasbourg (GAERS)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Genetic Absence Epilepsy Rats from Strasbourg (GAERS) are a well-established animal model for studying childhood absence epilepsy (CAE). These rats exhibit spontaneous spike-and-wave discharges (SWDs) on electroencephalograms (EEGs), which are characteristic of absence seizures. A key pathological feature in GAERS is a gain-of-function mutation in the Cav3.2 T-type calcium channel gene, leading to aberrant neuronal excitability within the thalamocortical circuitry.[1][2][3][4] Z944 is a potent and selective T-type calcium channel blocker that has been investigated for its therapeutic potential in mitigating absence seizures and associated behavioral comorbidities in GAERS.[5][6] These application notes provide detailed protocols for utilizing this compound in GAERS, summarizing key quantitative data and visualizing relevant pathways and workflows.

I. Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various parameters in GAERS.

Table 1: Effect of this compound on Absence Seizures in GAERS

| Dosage (mg/kg, i.p.) | Seizure Suppression (%) | Reference |

| 10 | 85-90 | [5][6] |

Table 2: Behavioral Effects of this compound in GAERS

| Experiment | Dosage (mg/kg, i.p.) | Key Findings in GAERS | Reference |

| Fear Conditioning | 10 | Increased freezing on the day of administration; long-term decrease in freezing during extinction.[1] | [1] |

| Social Behavior | 5 | Reduced introductory and aggressive behaviors.[2] Normalized sociability in female GAERS.[7] | [2][7] |

| Anxiety-Like Behavior (Open Field & Elevated Plus Maze) | 5 | Increased anxiety-like behaviors.[2] | [2] |

| Crossmodal and Visual Recognition Memory | 1, 3, 10 | Dose-dependently reversed recognition memory deficits, with the highest dose (10 mg/kg) showing significant improvement.[3] | [3] |

| Prepulse Inhibition (PPI) | Not specified in GAERS | Dose-dependently disrupted PPI in Wistar and GAERS strains.[8] | [8] |

| Locomotor Activity | 5, 10 | Dose-dependent decreases in locomotor activity.[7][9] | [7][9] |

Table 3: Electrophysiological Effects of this compound in GAERS Thalamic Neurons

| Parameter | This compound Concentration | Effect | Reference |

| T-type Ca2+ currents in nRT neurons | IC50: 110 nM | Potent and complete inhibition. | [10] |

| Burst Firing in nRT neurons | Not specified | Eliminated burst firing by abolishing low-threshold spiking. | [10] |

II. Experimental Protocols

A. Protocol for Evaluation of Anti-Seizure Efficacy of this compound in GAERS using EEG

This protocol outlines the procedure for recording and analyzing EEG data to assess the effect of this compound on absence seizures in GAERS.

1. Materials:

-

This compound

-

Vehicle (e.g., 0.9% NaCl)

-

GAERS (adult males are commonly used)

-

EEG recording system with telemetry or tethered setup

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for electrode implantation

-

Skull screws and dental cement

-

Data acquisition and analysis software (e.g., NeuroScore)

2. Methods:

-

Electrode Implantation Surgery:

-

Anesthetize the rat using isoflurane (e.g., 5% for induction, 2.5% for maintenance).[11]

-

Secure the rat in a stereotaxic frame.[11]

-

Expose the skull and clean the surface.

-

Drill small holes for the placement of EEG screw electrodes over the parietal cortex.[12] Additional reference electrodes can be placed over the cerebellum.

-

Implant the electrodes and secure them with dental acrylic.[12] For telemetric recordings, place the transmitter subcutaneously.[12]

-

Allow the animals to recover for at least one week post-surgery.

-

-

EEG Recording and Drug Administration:

-

Habituate the animals to the recording chambers.

-

Record baseline EEG for a set period (e.g., 24 hours) to determine the spontaneous seizure frequency for each animal.[13]

-

Prepare this compound solution at the desired concentration (e.g., 10 mg/kg).

-

Administer this compound via intraperitoneal (i.p.) injection. A crossover design where each animal receives both vehicle and this compound on different days is recommended.[13]

-

Record EEG continuously for a defined period post-injection (e.g., 90 minutes to 24 hours).[13]

-

-

Data Analysis:

-

Use seizure detection software to identify spike-and-wave discharges (SWDs). Typical characteristics in GAERS are a frequency of 7-12 Hz and an amplitude of 300-1000 µV.[12]

-

Manually verify the detected seizures.

-

Quantify seizure parameters such as the total time spent in seizure, the number of seizures per hour, and the average duration of seizures.[13]

-

Compare the seizure parameters before and after this compound administration and against the vehicle control.

-

B. Protocol for Assessing the Effect of this compound on Social Behavior in GAERS

This protocol describes the use of a three-chamber social interaction test to evaluate the impact of this compound on sociability.

1. Materials:

-

This compound

-

Vehicle

-

GAERS and non-epileptic control (NEC) rats

-

Three-chamber social interaction apparatus

-

Stranger rat of the same sex

2. Methods:

-

Habituation:

-

Handle the rats for several days before the experiment.

-

On the test day, allow the subject rat to habituate to the empty three-chamber apparatus for a set period (e.g., 10 minutes).

-

-

Drug Administration:

-

Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle to the subject rat.[7] Allow for a pre-treatment period (e.g., 30 minutes).

-

-

Sociability Testing:

-

Place a stranger rat in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber.

-

Place the subject rat in the central chamber and allow it to explore all three chambers for a defined period (e.g., 10 minutes).

-

Record the time spent in each chamber and the time spent sniffing each wire cage.

-

-

Data Analysis:

-

Calculate a sociability index (e.g., time spent in the chamber with the stranger rat minus the time spent in the chamber with the empty cage).

-

Compare the sociability index between this compound-treated and vehicle-treated groups for both GAERS and NEC rats.

-

C. Protocol for Fear Conditioning and Extinction in GAERS

This protocol details the procedure for assessing the effect of this compound on fear learning and memory.

1. Materials:

-

This compound

-

Vehicle

-

GAERS and NEC rats

-

Fear conditioning chamber with a grid floor for footshock delivery, a speaker for auditory cues, and a camera for recording behavior.

2. Methods:

-

Drug Administration:

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 15 minutes prior to the acquisition phase.[1]

-

-

Acquisition (Day 1):

-

Place the rat in the conditioning chamber.

-

After an acclimation period, present a conditioned stimulus (CS), such as an auditory tone, followed by an unconditioned stimulus (US), a mild footshock.

-

Repeat the CS-US pairings several times.

-

-

Extinction (Day 2 and 3):

-

Place the rat back into the same chamber.

-

Present the CS repeatedly without the US.

-

Record the freezing behavior of the rat, which is a measure of fear.

-

-

Data Analysis:

-

Quantify the percentage of time the rat spends freezing during the presentation of the CS in both the acquisition and extinction phases.

-

Compare the freezing levels between the this compound-treated and vehicle-treated groups.

-

III. Visualizations

A. Signaling Pathway

Caption: this compound mechanism in the thalamocortical circuit.

B. Experimental Workflow

References

- 1. The T-type calcium channel blocker this compound reduces conditioned fear in Genetic Absence Epilepsy Rats from Strasbourg and the non-epileptic control strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The T-type calcium channel antagonist, this compound, alters social behavior in Genetic Absence Epilepsy Rats from Strasbourg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The T-type calcium channel antagonist this compound rescues impairments in crossmodal and visual recognition memory in Genetic Absence Epilepsy Rats from Strasbourg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Novel Selective T-Type Calcium Channel Antagonist Delays the Progression of Seizures in the Amygdala Kindling Model | PLOS One [journals.plos.org]

- 7. Sociability impairments in Genetic Absence Epilepsy Rats from Strasbourg: Reversal by the T-type calcium channel antagonist this compound. | Sigma-Aldrich [sigmaaldrich.com]

- 8. The T-type calcium channel antagonist this compound disrupts prepulse inhibition in both epileptic and non-epileptic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Telemetric EEG and the Rat: A Guide For Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Electrophysiological Recording with Z944

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Z944, a potent and selective T-type calcium channel antagonist, in electrophysiological studies. The information is intended to assist researchers in designing, executing, and interpreting experiments aimed at understanding the role of T-type calcium channels in various physiological and pathophysiological processes.

Introduction to this compound